N-甲氧基-N-甲基苯甲酰胺

概述

描述

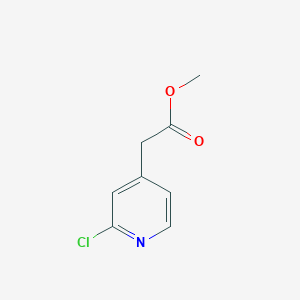

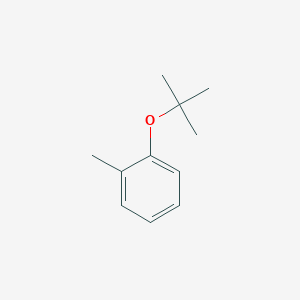

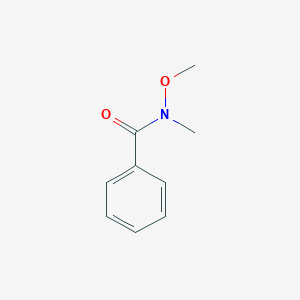

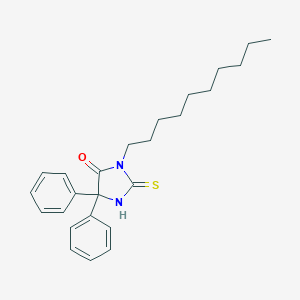

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide, also referred to as Weinreb amide . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 .

Synthesis Analysis

The preparation of N-Methoxy-N-methylbenzamide has been reported . It may be used in the preparation of β-trifluoromethyl enaminones .Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylbenzamide consists of a benzamide group with methoxy and methyl substituents .Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid at 20°C . It has a refractive index of 1.533 (lit.) . Its boiling point is 70°C at 0.1 mmHg (lit.) , and it has a density of 1.085 g/mL at 25°C (lit.) .科学研究应用

Weinreb Amide

“N-Methoxy-N-methylbenzamide” is also referred to as a Weinreb amide . Weinreb amides are a class of amides used in organic synthesis to prepare other compounds. They are named after Steven M. Weinreb, the American chemist who first introduced them.

Preparation of β-Trifluoromethyl Enaminones

“N-Methoxy-N-methylbenzamide” may be used in the preparation of β-trifluoromethyl enaminones . Enaminones are versatile intermediates in organic synthesis and are used in the synthesis of a wide range of organic compounds.

Hydrogen Bonding Studies

Hydrogen bonding interactions between thioacetamide and “N-Methoxy-N-methylbenzamide” have been investigated using near-infrared absorption spectroscopy . This study can provide insights into the nature of hydrogen bonding interactions, which are crucial in many biological systems and chemical reactions.

Phosphodiesterase Inhibitor

“N-Methylbenzamide”, a compound structurally similar to “N-Methoxy-N-methylbenzamide”, acts as a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . Although not directly related to “N-Methoxy-N-methylbenzamide”, this suggests potential neurological applications for similar compounds.

Pharmaceutical Intermediate

“N-Methylbenzamide” is also employed as a pharmaceutical intermediate . Given the structural similarity, “N-Methoxy-N-methylbenzamide” could potentially serve a similar role in the synthesis of pharmaceutical compounds.

Safety and Handling

“N-Methoxy-N-methylbenzamide” is classified as a combustible liquid with a flash point of 113°C . It’s important to handle it with care in a research setting to ensure safety.

安全和危害

N-Methoxy-N-methylbenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper titled “Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure” discusses the synthesis of functionalized (benz)aldehydes, where N-Methoxy-N-methylbenzamide is used as a precursor .

作用机制

Target of Action

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It is a potent inhibitor of phosphodiesterase 10A (PDE10A) . PDE10A is a phosphodiesterase enzyme that is abundant only in brain tissue .

Mode of Action

It is known to inhibit the activity of pde10a . This inhibition could lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which play crucial roles in signal transduction pathways.

Biochemical Pathways

The inhibition of PDE10A by N-Methoxy-N-methylbenzamide affects the cAMP and cGMP signaling pathways . These pathways are involved in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling.

Pharmacokinetics

The compound’s physical properties such as its boiling point (70 °c/01 mmHg) and density (1.085 g/mL at 25 °C) suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-Methoxy-N-methylbenzamide’s action are likely related to its inhibition of PDE10A and the subsequent increase in cAMP and cGMP levels . This could potentially lead to changes in cellular signaling and function, although the specific effects would depend on the cell type and context.

Action Environment

The action, efficacy, and stability of N-Methoxy-N-methylbenzamide could be influenced by various environmental factors. For instance, the compound’s potency as a PDE10A inhibitor might be affected by the presence of other molecules that can bind to the same enzyme. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

属性

IUPAC Name |

N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKERDACREYXSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341044 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methylbenzamide | |

CAS RN |

6919-61-5 | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of N-Methoxy-N-methylbenzamide highlighted in the research papers?

A1: N-Methoxy-N-methylbenzamide is frequently employed as a reagent in organic synthesis, particularly for preparing ketones. This is achieved through its reaction with organolithium compounds, followed by hydrolysis. For instance, researchers have successfully synthesized pyrazinyl and quinoxalinyl phenylmethanones by reacting 2-substituted-3-lithiopyrazines and quinoxalines with N-Methoxy-N-methylbenzamide. []

Q2: Can you provide a specific example from the research where N-Methoxy-N-methylbenzamide played a crucial role in synthesizing a complex molecule?

A2: Certainly! In a study focused on synthesizing 1-Amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives, researchers discovered that reacting 4-lithiopyridine-3-carbonitrile with N-Methoxy-N-methylbenzamide yielded 1-methoxy(methyl)amino-1-phenyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one. This finding paved the way for developing a novel one-pot procedure to synthesize a range of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives. [, ]

Q3: What is the significance of the 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure, which can be synthesized using N-Methoxy-N-methylbenzamide, in a broader biological context?

A4: The 1,2-dihydropyrrolo[3,4-c]pyridine-3-one structure is found in naturally occurring isoniazid–NAD(P) adducts. [, ] This makes the efficient synthesis of these compounds, facilitated by N-Methoxy-N-methylbenzamide, particularly relevant for research exploring isoniazid's mechanism of action and potential therapeutic applications.

Q4: The research mentions the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines. What role does N-Methoxy-N-methylbenzamide play in this process?

A5: In this multi-step synthesis, N-Methoxy-N-methylbenzamide is involved in the preparation of key intermediates. The aroylation of lithium (4-lithiopyridin-3-yl)pivalamide with N-Methoxy-N-methylbenzamides leads to the formation of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines. These intermediates are then reacted with excess organolithiums to yield the desired 2,4,8-trisubstituted 1,7-naphthyridines. []

A6: In this particular synthesis, N-Methoxy-N-methylbenzamide itself is not the final product but rather a key precursor. The synthesis involves converting gentisic acid to its diacetate, which is then transformed into 2,5-diacetoxy-N-methoxy-N-methylbenzamide. This compound then undergoes reactions to ultimately yield N-methoxy-N-methylaminocarbonyl-l, 4-benzoquinone. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)